molecular formula C23H24O5 B1248756 6-Deoxy-5-O-demethylpaxanthonin

6-Deoxy-5-O-demethylpaxanthonin

Cat. No. B1248756
M. Wt: 380.4 g/mol
InChI Key: AUUIZUXRGRVPCU-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-trihydroxy-2-(2',2'-dimethyl-4'-isopropenyl)cyclopentanylxanthone is a member of the class of xanthones that is 5-O-demethylpaxanthonin, in which hydroxy group at position 6 is replaced by a hydrogen. Isolated from the leaves of Hypericum styphelioides, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is a member of xanthones and a member of phenols. It derives from a 5-O-demethylpaxanthonin.

Scientific Research Applications

Biochemical Properties and Synthesis

6-Deoxy-5-O-demethylpaxanthonin, identified in studies on various natural products and biochemical syntheses, shows potential in diverse applications. In a study by Ishiguro et al. (1997), a related compound, demethylpaxanthonin, was isolated from Hypericum patulum, suggesting its occurrence in natural sources and potential for extraction and study from such materials (Ishiguro et al., 1997). Additionally, the synthesis of related compounds like 6-deoxy-D-fructose, as described by Hecquet et al. (1994), demonstrates the feasibility of chemically synthesizing variants of 6-Deoxy-5-O-demethylpaxanthonin for further study and application (Hecquet et al., 1994).

Potential Biological Activities

The study of similar compounds provides insights into the potential biological activities of 6-Deoxy-5-O-demethylpaxanthonin. For example, compounds like 6-O-demethyl-5-deoxyfusarubin, isolated from fungi, hint at the possibility of antimicrobial or antifungal properties (Parisot et al., 1991). Additionally, Gamiotea-Turro et al. (2004) isolated similar compounds from Hypericum styphelioides and evaluated their antioxidative properties, suggesting that 6-Deoxy-5-O-demethylpaxanthonin may possess antioxidative capabilities (Gamiotea-Turro et al., 2004).

Implications for Future Research

The research on related compounds and their biosynthetic pathways, like that conducted by Wu et al. (2002) on 6-Deoxyerythronolide B synthase, provides a foundation for understanding the potential biosynthesis of 6-Deoxy-5-O-demethylpaxanthonin and its derivatives. This knowledge could facilitate the engineering of novel compounds with improved properties or specific applications (Wu et al., 2002).

properties

Product Name

6-Deoxy-5-O-demethylpaxanthonin

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(1S,4S)-2,2-dimethyl-4-prop-1-en-2-ylcyclopentyl]-1,3,5-trihydroxyxanthen-9-one

InChI

InChI=1S/C23H24O5/c1-11(2)12-8-14(23(3,4)10-12)18-16(25)9-17-19(21(18)27)20(26)13-6-5-7-15(24)22(13)28-17/h5-7,9,12,14,24-25,27H,1,8,10H2,2-4H3/t12-,14+/m0/s1

InChI Key

AUUIZUXRGRVPCU-GXTWGEPZSA-N

Isomeric SMILES

CC(=C)[C@H]1C[C@@H](C(C1)(C)C)C2=C(C3=C(C=C2O)OC4=C(C3=O)C=CC=C4O)O

Canonical SMILES

CC(=C)C1CC(C(C1)(C)C)C2=C(C3=C(C=C2O)OC4=C(C3=O)C=CC=C4O)O

synonyms

1,3,5-trihydroxy-2-(2',2'-dimethyl-4'-isopropenyl)cyclopentanylxanthone
TDIC cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deoxy-5-O-demethylpaxanthonin
Reactant of Route 2
6-Deoxy-5-O-demethylpaxanthonin
Reactant of Route 3
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Reactant of Route 4
6-Deoxy-5-O-demethylpaxanthonin
Reactant of Route 5
6-Deoxy-5-O-demethylpaxanthonin
Reactant of Route 6
6-Deoxy-5-O-demethylpaxanthonin

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